4,6-Dichloronicotinic acid
Overview
Description
4,6-Dichloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
This compound can be synthesized by the hydrolysis of Sodium hydroxide and this compound ethyl ester . It is used as organic synthesis intermediates and pharmaceutical intermediates, mainly in laboratory research and development processes and chemical production processes .Molecular Structure Analysis
The molecular formula of this compound is C6H3Cl2NO2 . The molecular weight is 192.00 . The SMILES string is OC(=O)c1cnc(Cl)cc1Cl .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 337.0±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The molar refractivity is 41.1±0.3 cm3 .Scientific Research Applications
1. Synthesis and Evaluation of Analogues
4,6-Dichloronicotinic acid is integral in the synthesis of HYNIC (6-hydrazinonicotinic acid) analogues. These analogues are pivotal as bifunctional chelators for technetium, employed in radiolabelling bioconjugates with Tc-99m for medical imaging. The structure and efficiency of these complexes are critical in medical diagnostics, although they exhibit some complexity and heterogeneity (Meszaros et al., 2011).
2. Cross-Coupling Reactions in Organic Synthesis
The compound plays a significant role in cross-coupling reactions. Specifically, it acts as a tunable directing group in these reactions, producing selective substitution products. This property is utilized in the generation of various nicotinic acids and triazole derivatives, essential in the synthesis of numerous compounds in organic chemistry (Houpis et al., 2010).
3. Study of Solid-Liquid Equilibrium Behavior
In the realm of physical chemistry and material science, this compound's properties in different phases are of interest. Its behavior in solid and solution phases has been extensively studied. Techniques like Hirshfeld surface analysis and dipole moment calculations are employed to understand its properties in various solvents, which is critical for understanding its solubility and interactions at the molecular level (Guo et al., 2021).
4. Vibrational Spectroscopy and Molecular Structure Analysis
This compound has been a subject in the field of spectroscopy, where its molecular structure and vibrational frequencies are analyzed using Fourier transform infrared and Raman spectroscopy. These studies are crucial for understanding the molecular interactions and stability of its conformers, providing insights into its chemical properties and potential applications in various fields (Karabacak & Kurt, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
4,6-Dichloronicotinic acid is a biochemical reagent . . It’s used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Action Environment
It’s recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature might affect its stability.
Properties
IUPAC Name |
4,6-dichloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMIEWNDXAKVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355755 | |
Record name | 4,6-dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73027-79-9 | |
Record name | 4,6-Dichloronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73027-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloronicotinic Acid73027-79-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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